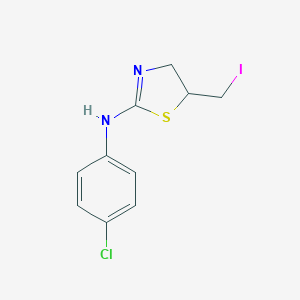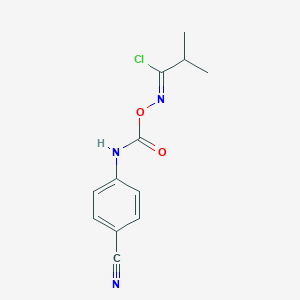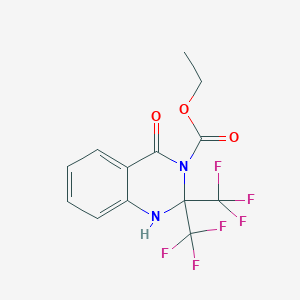![molecular formula C20H11Cl2F3N4O4 B396291 3-CHLORO-N-[1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE](/img/structure/B396291.png)
3-CHLORO-N-[1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-CHLORO-N-[1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-[1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE typically involves multiple steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include trifluoroacetic acid and chlorinating agents.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where the chlorophenyl group is introduced using reagents like 4-chlorophenyl isocyanate.
Final Assembly: The final step involves coupling the intermediate with benzamide under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[2,3-d]pyrimidine core.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, the compound’s potential biological activity makes it a candidate for drug discovery and development. It can be tested for various biological activities such as anti-inflammatory, antiviral, or anticancer properties.
Medicine
In medicine, the compound can be explored for its therapeutic potential. Its unique structure may allow it to interact with specific biological targets, making it a candidate for the development of new drugs.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as stability or reactivity.
作用机制
The mechanism of action of 3-CHLORO-N-[1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
- 4-chloro-N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide
- 2-chloro-N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide
Uniqueness
The uniqueness of 3-CHLORO-N-[1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE lies in its specific substitution pattern and the presence of both chlorophenyl and trifluoromethyl groups. These features may impart unique biological activity and chemical reactivity compared to similar compounds.
属性
分子式 |
C20H11Cl2F3N4O4 |
|---|---|
分子量 |
499.2g/mol |
IUPAC 名称 |
3-chloro-N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide |
InChI |
InChI=1S/C20H11Cl2F3N4O4/c21-10-4-6-12(7-5-10)29-14-13(16(31)27-18(29)33)19(17(32)26-14,20(23,24)25)28-15(30)9-2-1-3-11(22)8-9/h1-8H,(H,26,32)(H,28,30)(H,27,31,33) |
InChI 键 |
BKJVVPYTYKYRLZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)C(F)(F)F |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-[4-[(2,4-dichlorobenzoyl)-methylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B396212.png)
![Ethyl 1-[(3-ethyl-3-oxetanyl)methoxy]-2,2,2-trifluoro-1-(trifluoromethyl)ethylcarbamate](/img/structure/B396213.png)

![Ethyl 2-[(2,6-difluorobenzoyl)amino]-3,3,3-trifluoro-2-[3-(trifluoromethyl)anilino]propanoate](/img/structure/B396216.png)

![Ethyl 4-{[1-(ethoxycarbonyl)-2,2,2-trifluoro-1-(propionylamino)ethyl]amino}benzoate](/img/structure/B396220.png)
![Ethyl 2-[4-(benzylideneamino)-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B396221.png)
![Ethyl 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-(2-methylanilino)propanoate](/img/structure/B396222.png)
![Diethyl 2-[(4-sulfamoylanilino)methylidene]propanedioate](/img/structure/B396224.png)
![butyl N-[2-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]anilino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate](/img/structure/B396227.png)
![N-[(diphenylphosphoryl)(4-fluorophenyl)methyl]aniline](/img/structure/B396228.png)
![2-methyl-N-[({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)oxy]propanimidoyl chloride](/img/structure/B396230.png)
![Diethyl {3-nitrophenyl}[3-(trifluoromethyl)anilino]methylphosphonate](/img/structure/B396231.png)
